molecular formula C7HCl4F3 B1601218 2,3,5,6-Tetrachlorobenzotrifluoride CAS No. 7656-99-7

2,3,5,6-Tetrachlorobenzotrifluoride

Cat. No.: B1601218
CAS No.: 7656-99-7
M. Wt: 283.9 g/mol
InChI Key: QMMJWQMCMRUYTG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorobenzotrifluoride is a chemical compound . It is also known as 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene . It is a liquid form and has a clear colorless appearance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine .

Scientific Research Applications

Metalation and Derivatization

2,3,5,6-Tetrachlorobenzotrifluoride and its derivatives have been utilized in metalation and derivatization processes. Research by Masson et al. (2005) revealed that the metalation of dichlorobenzotrifluorides can be effectively carried out with standard reagents, leading to the formation of organometallic intermediates. These intermediates were then transformed into benzoic acids, showcasing the compound's utility in synthesizing complex organic molecules Masson, E., Marzi, E., Cottet, F., Bobbio, C., & Schlosser, M. (2005). European Journal of Organic Chemistry, 4393-4400.

Synthesis and Magnetic Properties of Complexes

This compound has been instrumental in the synthesis of metal-organic complexes with unique magnetic properties. Zhao et al. (2014) utilized the 3,5-dichlorobenzoate anion, derived from a similar compound, as a bridging ligand in the hydrothermal synthesis of tetranuclear clusters. These clusters exhibited slow magnetic relaxation, indicating potential applications in the field of molecular magnetism Zhao, F.-H., Li, H., Che, Y.-x., Zheng, J.-m., Vieru, V., Chibotaru, L., Grandjean, F., & Long, G. (2014). Inorganic Chemistry, 9785-9799.

Biotransformation Studies

The biotransformation of fluorotelomer alcohols, which share structural similarities with this compound, has been studied to understand their environmental fate. Tseng et al. (2014) investigated the transformation of 6:2 FTOH by the white-rot fungus, highlighting the compound's degradation into more environmentally friendly byproducts Tseng, N., Wang, N., Szostek, B., & Mahendra, S. (2014). Environmental Science & Technology, 4012-4020.

Coordination Chemistry

The coordination chemistry of tetrazines, which can be synthesized from substrates similar to this compound, has been explored for its unique electron and charge transfer properties. These properties make tetrazines valuable in the construction of supramolecular materials Kaim, W. (2002). Coordination Chemistry Reviews, 127-139.

Hydrogen for Fluorine Exchange

Research on the exchange reactions involving fluoroaromatics, similar to this compound, has provided insights into novel synthetic pathways. Maron et al. (2005) studied the hydrogen for fluorine exchange in fluoroaromatics, demonstrating the synthetic utility of these reactions in organic chemistry Maron, L., Werkema, E. L., Perrin, L., Eisenstein, O., & Andersen, R. (2005). Journal of the American Chemical Society, 279-292.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMJWQMCMRUYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548397
Record name 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7656-99-7
Record name 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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